molecular formula C8H6F4O4S B2878172 1-Fluorosulfonyloxy-3-(hydroxymethyl)-5-(trifluoromethyl)benzene CAS No. 2418662-71-0

1-Fluorosulfonyloxy-3-(hydroxymethyl)-5-(trifluoromethyl)benzene

Cat. No. B2878172
CAS RN: 2418662-71-0
M. Wt: 274.19
InChI Key: ZXYCKSVEKFUDCQ-UHFFFAOYSA-N
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Description

1-Fluorosulfonyloxy-3-(hydroxymethyl)-5-(trifluoromethyl)benzene, also known as Togni's reagent, is a highly reactive and versatile compound widely used in organic synthesis. It was first reported by Togni and coworkers in 1994, and since then, it has become an essential tool for chemists in various fields.

Mechanism of Action

The mechanism of action of 1-Fluorosulfonyloxy-3-(hydroxymethyl)-5-(trifluoromethyl)benzene's reagent involves the generation of a trifluoromethylsulfonyl radical, which can react with various substrates, such as alkenes, alkynes, and arenes. The resulting products are often highly functionalized and can be further modified to obtain desired compounds.
Biochemical and physiological effects:
There are no known biochemical or physiological effects of this compound's reagent, as it is primarily used in laboratory settings and not for medical purposes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Fluorosulfonyloxy-3-(hydroxymethyl)-5-(trifluoromethyl)benzene's reagent is its high reactivity and selectivity, which allows for the efficient synthesis of complex molecules. Additionally, its ability to introduce trifluoromethyl groups into molecules has significant implications for drug discovery and development. However, this compound's reagent is highly moisture-sensitive and requires careful handling, which can be a limitation in some laboratory settings.

Future Directions

There are several future directions for the use of 1-Fluorosulfonyloxy-3-(hydroxymethyl)-5-(trifluoromethyl)benzene's reagent in organic synthesis. One area of interest is the development of new synthetic methodologies using this compound's reagent, particularly in the context of green chemistry. Additionally, there is a growing interest in the use of this compound's reagent in the synthesis of fluorinated natural products and the development of new materials with unique properties. Finally, this compound's reagent has significant potential in the field of medicinal chemistry, particularly in the development of new drugs with improved pharmacological properties.

Synthesis Methods

1-Fluorosulfonyloxy-3-(hydroxymethyl)-5-(trifluoromethyl)benzene's reagent can be synthesized through a multi-step process involving the reaction of 1,3-dihydroxybenzene with sulfur trioxide, followed by fluorination and sulfonylation. The final product is obtained as a white solid, which is highly moisture-sensitive and should be stored under dry conditions.

Scientific Research Applications

1-Fluorosulfonyloxy-3-(hydroxymethyl)-5-(trifluoromethyl)benzene's reagent has found numerous applications in organic synthesis, including the preparation of fluorinated compounds, such as pharmaceuticals, agrochemicals, and materials. It is also used in the synthesis of chiral compounds and as a reagent for the introduction of trifluoromethyl groups into molecules.

properties

IUPAC Name

1-fluorosulfonyloxy-3-(hydroxymethyl)-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O4S/c9-8(10,11)6-1-5(4-13)2-7(3-6)16-17(12,14)15/h1-3,13H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYCKSVEKFUDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)OS(=O)(=O)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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